(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine
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Overview
Description
(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine: is an organic compound with the molecular formula C₁₄H₂₄N₂ . It is a versatile chemical used in various scientific research fields due to its unique molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine typically involves the reaction of 3-bromobenzylamine with butyl ethyl amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as distillation and recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine can undergo oxidation reactions to form corresponding .
Reduction: The compound can be reduced to form .
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Bases like or are used to facilitate substitution reactions.
Major Products:
- Various substituted derivatives from nucleophilic substitution.
N-oxides: from oxidation.
Secondary amines: from reduction.
Scientific Research Applications
Chemistry: (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the development of new catalysts and ligands .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In industrial applications, this compound is used in the production of polymers and resins due to its reactive amine group.
Mechanism of Action
The mechanism by which (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
- (3-{[Butyl(methyl)amino]methyl}phenyl)methanamine
- (3-{[Butyl(propyl)amino]methyl}phenyl)methanamine
- (3-{[Butyl(isopropyl)amino]methyl}phenyl)methanamine
Uniqueness: (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine is unique due to its specific butyl and ethyl substituents , which confer distinct chemical properties and reactivity . These substituents influence the compound’s solubility , stability , and interaction with other molecules, making it particularly valuable in certain research and industrial applications.
Properties
IUPAC Name |
N-[[3-(aminomethyl)phenyl]methyl]-N-ethylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-3-5-9-16(4-2)12-14-8-6-7-13(10-14)11-15/h6-8,10H,3-5,9,11-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJUWWQVIRPNLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CC1=CC=CC(=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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